Enhanced Computed Lipophilicity (XLogP3) vs. Unsubstituted and Mono-Halogenated Analogs
The dihalogenated 4-bromo-3-chloro substitution pattern yields a computed XLogP3 value of 4.4, which is 1.4 units higher than the unsubstituted phenyl derivative and incrementally greater than each monosubstituted analog. This predicted lipophilicity trend directly reflects the additive hydrophobic contributions of the bromine and chlorine atoms [1][2][3].
| Evidence Dimension | Partition Coefficient (XLogP3, computed) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | 2-Phenyl-1,1,1,3,3,3-hexafluoropropan-2-ol: 2.99; 2-(4-Chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol: 4.0; 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol: 4.1 |
| Quantified Difference | Δ +1.41 over unsubstituted phenyl; Δ +0.4 over 4-chloro analog; Δ +0.3 over 4-bromo analog |
| Conditions | All XLogP3 values computed using PubChem XLogP3 3.0 algorithm, retrieved from authoritative public database entries. |
Why This Matters
Higher logP directly influences membrane permeability, plasma protein binding, and organic/aqueous partitioning behavior; this quantifiable difference supports selecting the dihalogenated compound when increased lipophilicity is required in a molecular design, without increasing molecular weight solely through aliphatic fluorination.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 121303180, 2-(4-Bromo-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol. XLogP3: 4.4. View Source
- [2] Molbase. 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol physico-chemical properties. LogP: 2.99880. View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 519744, 2-(4-Chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol. XLogP3: 4.0; CID 23233570, 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol. XLogP3: 4.1. View Source
